molecular formula C53H101N2O9P B1502586 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate CAS No. 474944-10-0

2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

Cat. No. B1502586
CAS RN: 474944-10-0
M. Wt: 941.3 g/mol
InChI Key: HOOLPMPNZPBWNI-WSPRLCGESA-N
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Description

The compound is also known as "(2R)-3-Hydroxy-2-[(9Z,12E)-9,12-octadecadienoyloxy]propyl 2-(trimethylammonio)ethyl phosphate" . It is a complex organic molecule with potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It contains an azaniumyldodecanoyl group, an ethyl group, a propyl phosphate group, and two octadec-9-enoyl groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Phosphonate Group in Medicinal Chemistry

Compounds with a phosphonate group, like 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate, are notable in medicinal chemistry. They serve as non-hydrolyzable phosphate mimics in various biomedical applications and often inhibit enzymes utilizing phosphates as substrates. The review focuses on biologically active phosphonates from the Institute of Organic Chemistry and Biochemistry in Prague, including acyclic nucleoside phosphonates (ANPs) and derivatives of non-nucleoside phosphonates such as 2-(phosphonomethyl) pentanedioic acid (2-PMPA). These compounds have shown promising potential for treating viral infections and are currently investigated as antiparasitics, especially antimalarial agents (Krečmerová et al., 2022).

Preparation of Carboxylic and Phosphoric Esters

The research discusses the formation of corresponding alkyl dihydrogen phosphates from the reaction of dibenzyl hydrogen phosphate with alcohols. This study provides insights into the synthesis of phosphoric esters, which could include compounds similar to 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (Mitsunobu & Eguchi, 1971).

Biomimetic Activation of Amino Acids

This study explores alanyl ethyl phosphate, functionally related to aminoacyl adenylate, an activated amino acid intermediate in protein biosynthesis. The research provides insight into the reactivity of such species and their potential use in biomimetic peptide synthesis and protein modification, which could include compounds structurally related to 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (Kluger, Loo, & Mazza, 1997).

Polymerization of Phospholipid Analogs

This paper details the synthesis and polymerization of 2-aminoethyl 2-(p-methacryloyloxybenzoyloxy)ethyl hydrogen phosphate, a process that could be relevant for understanding the behavior of similar phospholipid analogs, including 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (Nakai, Nakaya, & Imoto, 1978).

properties

IUPAC Name

2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H101N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-39-43-52(57)61-48-50(64-53(58)44-40-36-32-28-24-22-20-18-16-14-12-10-8-6-4-2)49-63-65(59,60)62-47-46-55-51(56)42-38-34-30-26-25-29-33-37-41-45-54/h17-20,50H,3-16,21-49,54H2,1-2H3,(H,55,56)(H,59,60)/b19-17-,20-18-/t50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOLPMPNZPBWNI-WSPRLCGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H101N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677164
Record name 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

CAS RN

474944-10-0
Record name 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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